Cas no 99119-72-9 (Kushenol E)

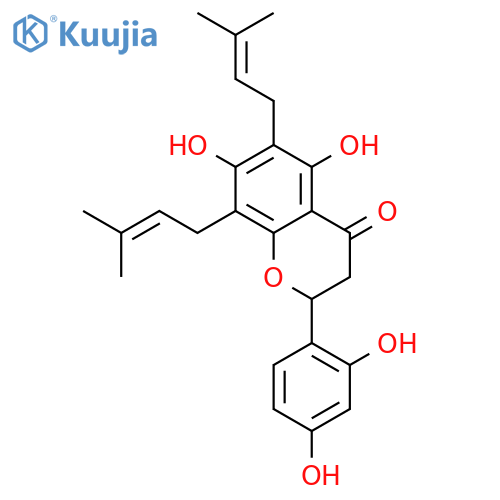

Kushenol E structure

Kushenol E 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)-

- Kushenol E

- (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

- Flemiphilippinin D

- KushenolE

- (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

- Kushenol E?

- 5,7,2',4'-Tetrahydroxy-6,8-diprenylflavanone

- BDBM50535077

- 5,7,2',4'-tetrahydroxy-6,8-diprenyl-flavanone

- 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one

- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2

- AKOS040759337

- SCHEMBL17626616

- (S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)chroman-4-one

- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-butenyl)-, (S)-

- HY-N2463

- DTXSID80912859

- CHEMBL4579018

- 4H-1-BENZOPYRAN-4-ONE, 2-(2,4-DIHYDROXYPHENYL)-2,3-DIHYDRO-5,7-DIHYDROXY-6,8-BIS(3-METHYL-2-BUTEN-1-YL)-, (2S)-

- CS-0022694

- AC-34495

- MS-27463

- U5JUH7PH28

- UNII-U5JUH7PH28

- (2S)-2-(2,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-6,8-BIS(3-METHYLBUT-2-ENYL)CHROMAN-4-ONE

- 99119-72-9

- G16154

-

- インチ: 1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1

- InChIKey: ZTEYEFPSJPSRRA-NRFANRHFSA-N

- ほほえんだ: O1C2=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C(=C2C(C([H])([H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1O[H])O[H])=O)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 424.18858861 g/mol

- どういたいしつりょう: 424.18858861 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 692

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- ぶんしりょう: 424.5

- トポロジー分子極性表面積: 107

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.273±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (2.2E-3 g/L) (25 ºC),

Kushenol E 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0022694-1mg |

Kushenol E |

99119-72-9 | ≥96.0% | 1mg |

$350.0 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8214-1 mg |

Flemiphilippinin D |

99119-72-9 | 1mg |

¥2900.00 | 2022-04-26 | ||

| 1PlusChem | 1P01DDXC-1mg |

KushenolE |

99119-72-9 | 96% | 1mg |

$437.00 | 2024-04-19 | |

| 1PlusChem | 1P01DDXC-5mg |

KushenolE |

99119-72-9 | 96% | 5mg |

$1238.00 | 2024-04-19 | |

| A2B Chem LLC | AX03392-5mg |

KushenolE |

99119-72-9 | 96% | 5mg |

$1085.00 | 2024-07-18 | |

| Ambeed | A163383-10mg |

(S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)chroman-4-one |

99119-72-9 | 98% | 10mg |

$147.0 | 2024-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K21940-5mg |

Flemiphilippinin D |

99119-72-9 | 5mg |

¥3138.0 | 2022-04-27 | ||

| TargetMol Chemicals | T8214-1mg |

Kushenol E |

99119-72-9 | 1mg |

¥ 2900 | 2024-07-20 | ||

| Aaron | AR01DE5O-5mg |

KushenolE |

99119-72-9 | 96% | 5mg |

$695.00 | 2025-02-13 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3012-20mg |

Kushenol E |

99119-72-9 | HPLC≥98% | 20mg |

¥2800元 | 2023-09-15 |

Kushenol E 関連文献

-

Denis Zofou,Fidele Ntie-Kang,Wolfgang Sippl,Simon M. N. Efange Nat. Prod. Rep. 2013 30 1098

99119-72-9 (Kushenol E) 関連製品

- 19879-30-2(Bavachinin)

- 34981-26-5(Kurarinone)

- 23057-55-8(4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 31524-62-6(Isobavachin)

- 156162-10-6(4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 101236-50-4(Kushenol L)

- 19879-32-4(Bavachin)

- 121927-91-1(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-5,7-dihydroxy-,(2S)-)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬